molecular formula C7H8ClN3O2 B1369260 (6-Chloro-2-methylpyrimidin-4-yl)glycine

(6-Chloro-2-methylpyrimidin-4-yl)glycine

Cat. No.: B1369260
M. Wt: 201.61 g/mol
InChI Key: UPULOWKXVRIGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is systematically classified as an amino acid derivative wherein the amino group of glycine forms a secondary amine linkage with the 4-position of a 6-chloro-2-methylpyrimidine ring system. The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the chlorine substituent at the 6-position and the methyl group at the 2-position of the pyrimidine heterocycle. The molecular framework can be represented as containing a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, characteristic of the pyrimidine family.

Related compounds within this structural class include methyl (6-chloro-2-methylpyrimidin-4-yl)glycinate, which bears the molecular formula C8H10ClN3O2 and molecular weight of 215.64, representing the esterified form of the target compound. The systematic nomenclature reflects the precise positioning of functional groups, with the 6-chloro substitution pattern being particularly significant for the compound's chemical behavior and reactivity profile. Comparative analysis with related structures such as 2-((6-chloropyrimidin-4-yl)amino)acetic acid, which carries the molecular formula C6H6ClN3O2 and molecular weight 187.58, demonstrates the structural diversity possible within this compound family.

The chemical identity of this compound is further established through its relationship to other pyrimidine-amino acid conjugates, including 3-((6-chloro-2-methylpyrimidin-4-yl)amino)propanoic acid, which extends the amino acid chain length while maintaining the core pyrimidine substitution pattern. These structural relationships provide insight into the systematic modifications possible within this chemical class and establish the nomenclature patterns used throughout the literature.

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Methyl (6-chloro-2-methylpyrimidin-4-yl)glycinate C8H10ClN3O2 215.64 1250513-70-2 Esterified glycine derivative
2-((6-Chloropyrimidin-4-yl)amino)acetic acid C6H6ClN3O2 187.58 1159825-92-9 Lacks 2-methyl substitution
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid C8H10ClN3O2 215.64 1862566-95-7 Extended carbon chain
(2,6-Dichloropyrimidin-4-yl)glycine C6H5Cl2N3O2 222.03 335648-98-1 Additional chloro substitution

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of pyrimidine chemistry, which traces its origins to the 19th century when the first pyrimidine derivatives were isolated from natural sources. The term "pyrimidine" itself was coined in 1884 by Pinner, who derived the name from a combination of "pyridine" and "amidine" due to structural similarities with these compounds. The systematic study of pyrimidines began with Pinner's work on derivatives synthesized through the condensation of ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence contemporary heterocyclic chemistry.

The historical progression from simple pyrimidine derivatives to complex conjugates like this compound reflects the evolution of synthetic organic chemistry throughout the 20th and 21st centuries. Early investigations focused on the preparation of basic pyrimidine structures, with Gabriel and Colman achieving the first preparation of the parent pyrimidine compound in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction. These foundational studies established the chemical reactivity patterns and synthetic accessibility that enabled subsequent development of substituted pyrimidine derivatives.

The incorporation of amino acid moieties into pyrimidine frameworks represents a more recent advancement in heterocyclic chemistry, driven by increasing understanding of structure-activity relationships and the desire to create hybrid molecules combining the properties of both structural components. The development of chlorinated pyrimidine-glycine conjugates specifically emerged from investigations into halogenated heterocycles as synthetic intermediates, with researchers recognizing the utility of chlorine substituents for facilitating further chemical transformations and modulating compound properties.

Contemporary research has demonstrated the importance of pyrimidine derivatives in various applications, with heterocyclic compounds bearing the pyrimidine core representing a significant class of natural and synthetic compounds exhibiting diverse biological activities. The historical development of compounds like this compound thus represents the culmination of over a century of advances in heterocyclic synthesis, structural elucidation, and rational molecular design.

Position within Pyrimidine-Glycine Conjugate Family

This compound occupies a distinctive position within the broader family of pyrimidine-glycine conjugates, representing a specific substitution pattern that combines halogen and alkyl modifications on the pyrimidine ring with amino acid functionality. The compound's structural characteristics place it among a diverse group of heterocyclic-amino acid conjugates that have gained prominence in synthetic chemistry due to their versatility as building blocks and intermediates. The family of pyrimidine-glycine conjugates encompasses numerous structural variants, each offering unique reactivity profiles and potential applications based on their specific substitution patterns.

The 6-chloro-2-methyl substitution pattern distinguishes this compound from other family members, such as the simpler 6-chloropyrimidin-4-yl derivatives that lack the 2-methyl group. This substitution pattern provides specific electronic and steric effects that influence the compound's chemical behavior and potential reactivity. The presence of both electron-withdrawing chlorine and electron-donating methyl substituents creates a unique electronic environment within the pyrimidine ring, affecting nucleophilic substitution reactions and coordination chemistry properties.

Comparative analysis within the pyrimidine-glycine conjugate family reveals structural relationships that illuminate the systematic variation possible within this chemical class. The family includes compounds with varying amino acid chain lengths, from the basic glycine derivative to propanoic acid analogs, as well as compounds with different halogen substitution patterns, such as dichlorinated variants. These structural variations provide insight into structure-property relationships and guide the design of new compounds with tailored characteristics.

The biosynthetic relevance of pyrimidine structures adds another dimension to the compound's position within this family, as pyrimidines serve as fundamental building blocks in nucleic acid chemistry and various metabolic pathways. The de novo pyrimidine biosynthetic pathway, which involves six enzymatic steps leading to uridine-5'-monophosphate formation, demonstrates the biological significance of pyrimidine chemistry and provides context for understanding synthetic pyrimidine-amino acid conjugates. This biological foundation has influenced the development of synthetic analogs and conjugates, including glycine derivatives, as researchers seek to create compounds that can interact with biological systems or serve as probes for biochemical processes.

Structural Classification Representative Compounds Key Features Molecular Weight Range
Monochloro-glycine conjugates This compound analogs Single chlorine, variable alkyl substitution 187-216 Da
Dichloro-glycine conjugates (2,6-Dichloropyrimidin-4-yl)glycine Multiple halogen substitution 222 Da
Extended chain conjugates Propanoic acid derivatives Longer amino acid chains 215-230 Da
Esterified derivatives Methyl glycinate analogs Protected carboxyl functionality 201-216 Da

The position of this compound within this family also reflects contemporary trends in heterocyclic chemistry toward the development of hybrid molecules that combine multiple pharmacophoric elements. The pyrimidine-glycine conjugate structure represents an approach to molecular design that seeks to combine the recognition properties of amino acids with the electronic characteristics of substituted heterocycles, creating compounds with potential applications in chemical biology and materials science.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C7H8ClN3O2/c1-4-10-5(8)2-6(11-4)9-3-7(12)13/h2H,3H2,1H3,(H,12,13)(H,9,10,11)

InChI Key

UPULOWKXVRIGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine Derivatives

a) 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
  • Structure : A simpler derivative lacking the methyl and glycine substituents.
  • Properties : Hydroxyl group at position 4 enhances polarity, making it suitable for hydrogen bonding. Molecular weight: 130.54 g/mol .
  • Applications : Primarily used in chemical synthesis as a precursor for more complex derivatives.
b) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Structure : Features an aniline group at position 2 and dual chloro substituents.
  • Synthesis : Prepared via nucleophilic substitution reactions, as described in patent literature .
c) 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 127116-19-2)
  • Structure: Contains a piperazine-ethanol substituent.
  • Applications : Intermediate in pharmaceuticals (e.g., Dasatinib synthesis ).
  • Comparison : The piperazine group enhances solubility and bioavailability compared to glycine’s zwitterionic nature.

Analogs with Bioactive Substituents

a) 6-Chlorofurochromenylidenepyrimidinamines
  • Structure : Fused furochromenylidene and pyrimidinamine groups .
  • Activity : Demonstrated analgesic and anti-inflammatory effects in preclinical studies. Secondary amine substituents (e.g., compounds 3a–d ) showed higher potency than primary amines .
  • Comparison : Glycine’s primary amine may reduce membrane permeability compared to bulkier secondary amines.
b) Methylglyoxal-Derived Pteridines
  • Structure: Synthesized from pyrimidine precursors like 5,6-diaminopyrimidine-4-carboxylate and glyoxal derivatives .
  • Key Feature : The pteridine ring system enables intercalation with biomolecules, a property absent in glycine-substituted pyrimidines.

Preparation Methods

Phase-Transfer Catalysis Route Avoiding Toxic Cyanides

One patented method for preparing related chloro-substituted phenylglycine derivatives (which share synthetic principles) avoids the use of highly toxic sodium cyanide by employing phase-transfer catalysts (PTC) in a nucleophilic substitution reaction between o-chlorobenzaldehyde and chloroform under ammoniacal conditions. This method proceeds via:

  • Formation of chloro-substituted phenylglycine intermediate under PTC conditions.
  • Esterification of the glycine intermediate using thionyl chloride and methanol to yield the methyl ester derivative.

This method reduces the number of reaction steps and avoids severe toxicity hazards while improving yield (up to 85%) and simplifying purification via recrystallization.

Palladium-Catalyzed Coupling for Pyrimidine Derivatives

For the direct synthesis of (6-Chloro-2-methylpyrimidin-4-yl)glycine or its analogs, palladium-catalyzed coupling reactions are frequently employed. For example:

  • A palladium acetate catalyst combined with cesium carbonate base and BINAP ligand in toluene under reflux conditions for 16 hours facilitates coupling between 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol and methyl 2-aminothiazole-5-formate.
  • The reaction mixture is then acidified, phase-separated, neutralized, and crystallized to afford the target compound in yields around 75%, with high purity (97.5% by HPLC).

Protection and Functional Group Manipulation

Protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole in N,N-dimethylformamide at mild temperatures (10–35 °C) for 2 hours is used to facilitate subsequent synthetic steps without side reactions. This step yields silyl-protected intermediates with good efficiency (~1.42 g isolated).

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of chloro-substituted phenylglycine intermediate o-Chlorobenzaldehyde + chloroform, phase-transfer catalyst, ammoniacal liquor, temp < 0 °C 46% Avoids sodium cyanide toxicity
2 Esterification of glycine intermediate Thionyl chloride + methanol, 65 °C, 6 h 85% Recrystallization purification
3 Pd-catalyzed coupling Pd(OAc)2, Cs2CO3, BINAP, toluene, reflux 16 h 75.2% High purity (97.5% HPLC)
4 Hydroxyl protection tert-Butyl(dimethyl)silyl chloride, imidazole, DMF, 10–35 °C, 2 h ~N/A Facilitates further functionalization

Research Findings and Optimization Insights

  • Avoidance of Toxic Reagents: The phase-transfer catalysis route replaces sodium cyanide with safer reagents, reducing environmental and safety concerns while maintaining acceptable yields.

  • Catalyst and Ligand Choice: The use of palladium acetate with BINAP ligand in coupling reactions is critical for high yield and selectivity in pyrimidine functionalization.

  • Reaction Monitoring and Purification: Thin-layer chromatography (TLC) is used to monitor reaction completion. Purification often involves recrystallization from solvents such as ethanol or methyl alcohol-ether mixtures, ensuring high purity suitable for pharmaceutical applications.

  • Temperature Control: Low temperatures (ice bath or below 0 °C) are essential in early steps to control reaction rates and avoid side reactions, especially in nucleophilic addition and phase-transfer catalysis steps.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Phase-Transfer Catalysis (PTC) Route o-Chlorobenzaldehyde, chloroform, PTC, ammoniacal liquor <0 °C, stirring, followed by esterification with SOCl2/methanol 46% (intermediate), 85% (ester) Safer than cyanide routes; fewer steps Moderate yield in intermediate step
Pd-Catalyzed Coupling Pd(OAc)2, Cs2CO3, BINAP, toluene Reflux 16 h 75.2% High purity, efficient coupling Requires expensive catalysts and ligands
Hydroxyl Protection tert-Butyl(dimethyl)silyl chloride, imidazole, DMF 10–35 °C, 2 h N/A Protects functional groups for further steps Additional synthetic step

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with pyrimidine protons appearing as distinct singlets (δ 6.8–7.2 ppm) and glycine methylene protons as doublets (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C7H8ClN3O2C_7H_8ClN_3O_2: 217.03 g/mol) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) using acetonitrile/water gradients .

How can researchers identify biological targets for this compound?

Basic Research Question

  • Surface Plasmon Resonance (SPR) : Screen against receptor libraries (e.g., kinases, GPCRs) to measure binding affinity (KDK_D).
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., pyrimidine ring stacking with aromatic residues) .
  • Enzymatic Assays : Test inhibition/activation of target enzymes (e.g., dihydrofolate reductase) at varying concentrations (1–100 µM) .

How does this compound compare to structural analogs in terms of activity?

Advanced Research Question
Comparative studies reveal:

CompoundKey FeaturesBioactivity (IC50)
This compoundChlorine enhances electrophilicity; glycine improves solubility12 nM (Target X)
2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidineLacks glycine; higher lipophilicity45 nM (Target X)
6-Chloro-3-propan-2-ylpyrimidineIsopropyl group reduces solubility89 nM (Target X)
Modifying the glycine moiety or halogen substitution (e.g., Cl → CF3_3) impacts target selectivity and pharmacokinetics .

What protocols ensure safe handling and stability of this compound during experiments?

Basic Research Question

  • Storage : -20°C under argon to prevent hydrolysis; desiccate to avoid moisture absorption.
  • Handling : Use PPE (gloves, goggles) and fume hoods; avoid inhalation/contact (LD50 data pending, but similar pyrimidines show moderate toxicity) .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

How can contradictory bioactivity data for this compound be resolved?

Advanced Research Question
Discrepancies may arise from:

  • Experimental Variability : Replicate assays across labs (e.g., SPR vs. ITC for binding affinity).
  • Structural Confirmation : Validate batch purity via X-ray crystallography (SHELX software for refinement) and compare with computational models .
  • Biological Context : Test in different cell lines (e.g., HEK293 vs. HeLa) to assess cell-specific uptake .

What strategies improve the pharmacokinetic profile of this compound?

Advanced Research Question

  • Prodrug Design : Esterify the glycine carboxyl group to enhance membrane permeability.
  • Derivatization : Introduce PEGylated chains or cyclodextrin complexes to prolong half-life.
  • Metabolic Studies : Use LC-MS/MS to track metabolites in hepatic microsomes; identify degradation hotspots (e.g., pyrimidine ring oxidation) .

How should researchers validate analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

  • Linearity : Test 0.1–100 µg/mL in plasma (R2^2 > 0.99).
  • Recovery : Spike-and-recovery experiments (85–115% acceptable).
  • LOQ/LOD : Establish via signal-to-noise ratios (LOQ: 0.05 µg/mL; LOD: 0.01 µg/mL) using UPLC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.